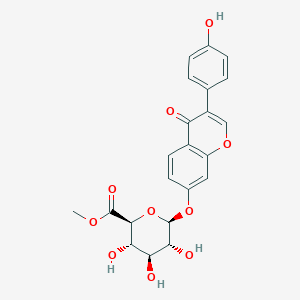
Daidzein 7-beta-D-Glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daidzein 7-beta-D-Glucuronide Methyl Ester: is a derivative of daidzein, an isoflavone found predominantly in soybeans.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 7-beta-D-Glucuronide Methyl Ester typically involves the glucuronidation of daidzein followed by methylation. The reaction conditions often require the use of glucuronyl transferase enzymes or chemical catalysts to facilitate the addition of the glucuronic acid moiety to daidzein. Subsequent methylation is achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Daidzein 7-beta-D-Glucuronide Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its aglycone form, daidzein.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide or methyl ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Daidzein or partially reduced intermediates.
Substitution: Various substituted glucuronides or esters.
科学的研究の応用
Daidzein 7-beta-D-Glucuronide Methyl Ester is primarily used in proteomics research. It serves as a tool for studying the metabolism and biochemical pathways of daidzein isoflavone. This compound is also employed in metabolomics and phytochemical research to understand the biological effects and metabolic fate of isoflavones .
作用機序
The mechanism of action of Daidzein 7-beta-D-Glucuronide Methyl Ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing signal transduction pathways related to isoflavone metabolism. The glucuronide moiety enhances its solubility and bioavailability, facilitating its uptake and distribution in biological systems .
類似化合物との比較
Similar Compounds
Daidzein: The aglycone form of Daidzein 7-beta-D-Glucuronide Methyl Ester.
Genistein 7-beta-D-Glucuronide Methyl Ester: Another isoflavone glucuronide with similar properties.
Biochanin A 7-beta-D-Glucuronide Methyl Ester: A related compound with a different isoflavone backbone.
Uniqueness
This compound is unique due to its specific glucuronide and methyl ester modifications, which enhance its solubility and bioavailability compared to its aglycone form. These modifications also influence its metabolic pathways and biological activities, making it a valuable tool in research .
特性
分子式 |
C22H20O10 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O10/c1-29-21(28)20-18(26)17(25)19(27)22(32-20)31-12-6-7-13-15(8-12)30-9-14(16(13)24)10-2-4-11(23)5-3-10/h2-9,17-20,22-23,25-27H,1H3/t17-,18-,19+,20-,22+/m0/s1 |
InChIキー |
XQFWBDXNLSIFNE-SXFAUFNYSA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O |
正規SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


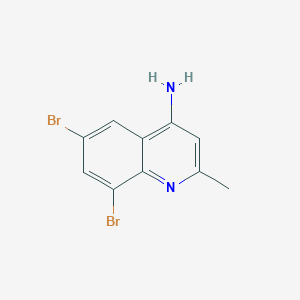
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
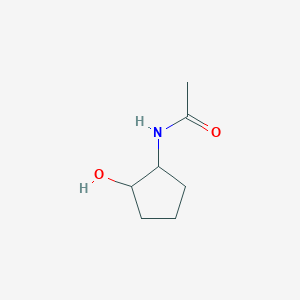
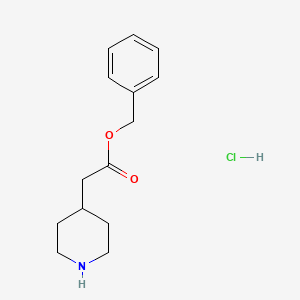
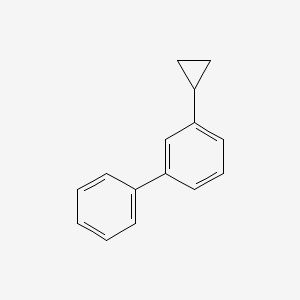
![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
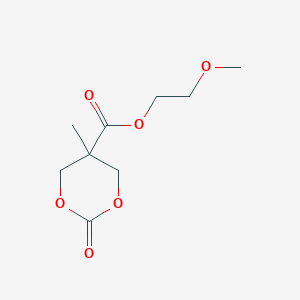
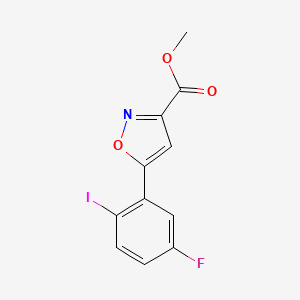

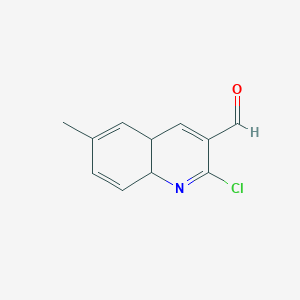
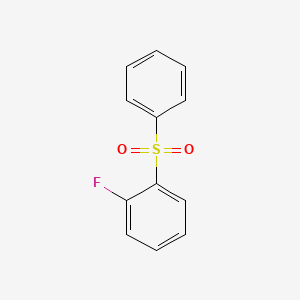

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
